

An In-depth Technical Guide to the Spectroscopic Data of Boc-Protected Diaminopropanoates

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Compound of Interest

Compound Name:	<i>(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate</i>
CAS No.:	61040-20-8
Cat. No.:	B1589855

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for tert-butoxycarbonyl (Boc)-protected diaminopropanoates. As crucial building blocks in peptide synthesis and drug development, a thorough understanding of their characterization is paramount for ensuring structural integrity and purity. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental observations and providing validated protocols for analysis.

The Strategic Importance of Boc-Diaminopropanoates in Synthesis

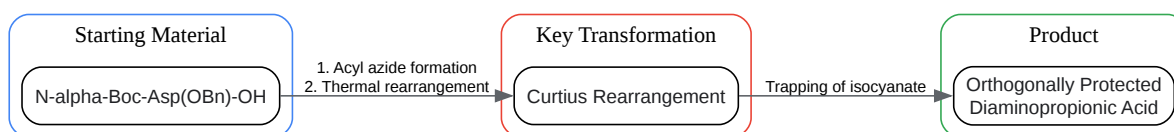
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and peptide science. Its two amino groups, α and β , offer a unique branching point for the synthesis of complex peptide architectures, including cyclic and branched peptides. The strategic protection of one of these amino groups with a Boc moiety is a critical step, allowing for the selective functionalization of the remaining free amine. The choice of protecting the α - or β -amino group leads to two key isomers, N- α -Boc-L-2,3-diaminopropionic acid and N- β -Boc-L-2,3-diaminopropionic acid, each with distinct applications and spectroscopic fingerprints.

The Boc protecting group is favored for its stability under a wide range of conditions and its facile, acid-labile removal, often with reagents like trifluoroacetic acid (TFA). This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS).^[1]

Synthesis Strategy: The Rationale Behind Regioselective Protection

The selective protection of one amino group in the presence of another is a common challenge in organic synthesis. For diaminopropionic acid, achieving regioselectivity is crucial. While various methods for the mono-Boc protection of diamines exist, a common and effective strategy for synthesizing orthogonally protected diaminopropionic acid derivatives involves starting from a precursor with differentiated functionalities, such as N- α -Boc-Asp(OBn)-OH.

A well-established route employs a Curtius rearrangement to introduce the β -nitrogen.^{[2][3]} This multi-step process provides a high degree of control over the placement of protecting groups.



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Figure 1: Conceptual workflow for the synthesis of orthogonally protected diaminopropionic acid via a Curtius rearrangement.

Experimental Protocol: Synthesis of N- α -Boc-N- β -Cbz-L-2,3-diaminopropionic acid

This protocol is adapted from established literature procedures and illustrates the principles of orthogonal protection.[2][3]

- **Acyl Azide Formation:** To a solution of N- α -Boc-L-aspartic acid β -benzyl ester in a suitable aprotic solvent (e.g., anhydrous THF) at 0 °C, add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
- **Curtius Rearrangement:** After stirring at 0 °C, the reaction mixture is carefully heated to reflux to induce the Curtius rearrangement, forming the corresponding isocyanate. The progress of the reaction should be monitored by TLC.
- **Trapping of the Isocyanate:** To the solution containing the isocyanate, add benzyl alcohol and continue to reflux. This will trap the isocyanate as a carbamate, yielding the N- α -Boc-N- β -Cbz-protected diaminopropionic acid benzyl ester.
- **Deprotection of the Benzyl Ester:** The benzyl ester can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to afford the desired N- α -Boc-N- β -Cbz-L-2,3-diaminopropionic acid.

This approach ensures that the α - and β -amino groups are protected with orthogonal groups (Boc and Cbz, respectively), allowing for selective deprotection in subsequent synthetic steps.

Spectroscopic Characterization: A Comparative Analysis

The following sections detail the characteristic spectroscopic signatures of Boc-protected diaminopropanoates. While complete, high-resolution spectra from a single source are not readily available in the public domain, the data presented here is a synthesis of information from commercial suppliers, application notes, and related scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. The chemical shifts and coupling patterns provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the protons in the molecule, including the characteristic signals of the Boc group and the diaminopropanoate backbone.

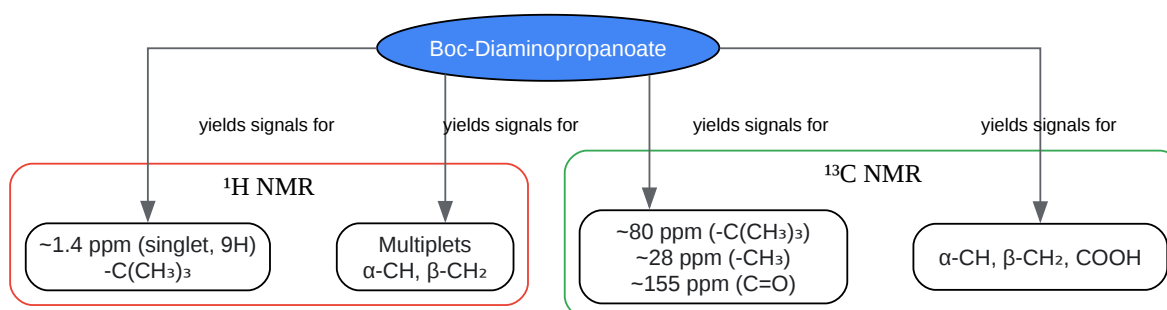
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule.

Assignment	N- α -Boc-L-2,3-diaminopropionic acid	N- β -Boc-L-2,3-diaminopropionic acid	References
¹ H NMR			
Boc -C(CH ₃) ₃	~1.4 ppm (s, 9H)	~1.4 ppm (s, 9H)	[4]
α -CH	Multiplet	Multiplet	
β -CH ₂	Multiplet	Multiplet	
NH (Boc)	Broad singlet	Broad singlet	
NH ₂	Broad singlet	Broad singlet	
COOH	Broad singlet	Broad singlet	
¹³ C NMR			
Boc C=O	~155-157 ppm	~155-157 ppm	[4]
COOH	~170-175 ppm	~170-175 ppm	
Boc -C(CH ₃) ₃	~80 ppm	~80 ppm	[4]
α -CH	~50-55 ppm	~50-55 ppm	
β -CH ₂	~40-45 ppm	~40-45 ppm	
Boc -C(CH ₃) ₃	~28 ppm	~28 ppm	[4]

Note: The exact chemical shifts can vary depending on the solvent and pH.

Interpretation and Causality:

- **The Boc Group:** The most prominent feature in the ^1H NMR spectrum is the large singlet at approximately 1.4 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group.[4] In the ^{13}C NMR spectrum, the Boc group is identified by the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm.[4] The carbamate carbonyl of the Boc group appears at around 155-157 ppm.[4]
- **The Diaminopropanoate Backbone:** The α -proton and the two β -protons will appear as multiplets due to coupling with each other and with the adjacent amino groups. The diastereotopic nature of the β -protons can lead to more complex splitting patterns. The chemical shifts of the α -CH and β -CH₂ are highly dependent on which amino group is protected. When the α -amino group is protected, the α -proton is expected to be deshielded compared to when the β -amino group is protected. Conversely, the β -protons will be more deshielded in the N- β -Boc isomer.
- **Exchangeable Protons:** The NH and COOH protons will typically appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.



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Figure 2: Relationship between the molecular structure of Boc-diaminopropanoate and its characteristic NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a Boc-protected diaminopropanoate will show characteristic absorptions for the N-H, C=O, and C-O bonds.

Functional Group	**Characteristic Absorption (cm⁻¹)**	Notes	References
N-H Stretch (Amine)	3300-3500 (broad)	The free amino group will show a characteristic stretching vibration.	
N-H Bend (Amine)	1580-1650		
N-H Stretch (Carbamate)	~3300 (broad)		
C=O Stretch (Carboxylic Acid)	1700-1725 (strong, broad)	Hydrogen bonding can broaden this peak.	
C=O Stretch (Carbamate)	1680-1700 (strong)	A key indicator of the Boc group.	[5]
C-O Stretch (Carboxylic Acid)	1210-1320		
C-O Stretch (Carbamate)	1160-1170		

Interpretation and Causality:

- **Carbonyl Absorptions:** The two carbonyl groups (carboxylic acid and carbamate) will give rise to strong absorptions in the region of 1680-1725 cm⁻¹. The carboxylic acid C=O stretch is typically at a higher wavenumber than the carbamate C=O stretch.

- N-H Vibrations: The N-H stretching vibrations of the free amine and the carbamate will appear as broad bands in the 3300-3500 cm^{-1} region. The N-H bending vibration of the primary amine is also a useful diagnostic peak.
- C-O Stretches: The C-O stretches of the carboxylic acid and the carbamate will be present in the fingerprint region of the spectrum.

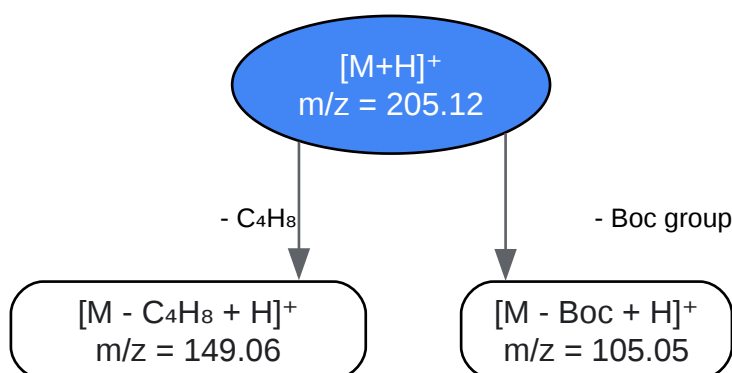
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.^[4]

Ion	Description	Expected m/z	References
$[M+H]^+$	Protonated molecule	205.12	[4]
$[M-C_4H_8+H]^+$ or $[M-56+H]^+$	Loss of isobutylene	149.06	
$[M-Boc+H]^+$ or $[M-100+H]^+$	Loss of the Boc group	105.05	

Fragmentation Pathways and Rationale:

A common fragmentation pathway for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The protonated molecule $[M+H]^+$ is often the base peak in the ESI mass spectrum.



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Figure 3: Common fragmentation pathways for Boc-protected diaminopropanoate in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of Boc-protected diaminopropanoates is a critical aspect of their use in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles that govern these spectroscopic signatures. By understanding the "why" behind the data, researchers can more confidently synthesize, purify, and utilize these valuable building blocks in the creation of novel peptides and therapeutics. The provided synthetic strategies and analytical protocols serve as a self-validating system for ensuring the quality and identity of these important chemical entities.

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